molecular formula C7H7NaO3S B1324499 Sodium 4-methoxybenzene-1-sulfinate CAS No. 6462-50-6

Sodium 4-methoxybenzene-1-sulfinate

Cat. No.: B1324499
CAS No.: 6462-50-6
M. Wt: 194.19 g/mol
InChI Key: JZEDOEPVMYKFAB-UHFFFAOYSA-M
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Description

Sodium 4-methoxybenzene-1-sulfinate is an organic sulfur compound with the molecular formula C7H7NaO3S. It is commonly used in organic synthesis as both an oxidizing and reducing agent. This compound appears as a white crystalline powder and is soluble in water and some organic solvents .

Mechanism of Action

    Target of Action

Preparation Methods

Synthetic Routes and Reaction Conditions: Sodium 4-methoxybenzene-1-sulfinate can be synthesized by heating sodium sulfite, 4-methoxybenzenesulfonyl chloride, and sodium bicarbonate in water at 70-80°C for 4 hours . This method ensures the formation of the desired sulfinate salt.

Industrial Production Methods: Industrial production of this compound typically involves similar reaction conditions but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and stringent quality control measures to ensure consistency .

Chemical Reactions Analysis

Types of Reactions: Sodium 4-methoxybenzene-1-sulfinate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

  • Sodium benzenesulfinate
  • Sodium toluenesulfinate
  • Sodium 4-methylbenzenesulfinate

Comparison: Sodium 4-methoxybenzene-1-sulfinate is unique due to the presence of a methoxy group, which enhances its solubility in organic solvents and modifies its reactivity compared to other sulfinates. This makes it particularly useful in specific synthetic applications where other sulfinates may not be as effective .

Properties

IUPAC Name

sodium;4-methoxybenzenesulfinate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8O3S.Na/c1-10-6-2-4-7(5-3-6)11(8)9;/h2-5H,1H3,(H,8,9);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZEDOEPVMYKFAB-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NaO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6462-50-6
Record name sodium 4-methoxybenzene-1-sulfinate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Sodiumiodide (21.76 grams, 145.2 mmol) and 4-methoxybenzenesulfonyl chloride (10.0 grams, 48.39 mmol) were combined in dry acetone (dried over MgSO4 and filtered) (200 ml) and stirred at room temperature overnight. Collected fine white solids via suction filtration. Dried on high vacuum giving 9.11 grams of sodium 4-methoxybenzenesulfinate as a pale yellow fine powder (97% yield).
Quantity
21.76 g
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
solvent
Reaction Step Three

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